Pyromellitic acid

説明

特性

IUPAC Name |

benzene-1,2,4,5-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIDZMCFTVVTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-04-9 (tetra-hydrochloride salt) | |

| Record name | Pyromellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044466 | |

| Record name | Pyromellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Pyromellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-05-4 | |

| Record name | Pyromellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyromellitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYROMELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyromellitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4,5-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROMELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9UXG2U6ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Pyromellitic Acid: CAS Number and Safety Profile

This technical guide provides an in-depth overview of the chemical identifier and comprehensive safety data for pyromellitic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Identification

Pyromellitic acid, also known as 1,2,4,5-benzenetetracarboxylic acid, is an aromatic carboxylic acid.

Hazard Identification and Classification

Pyromellitic acid is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][8]

-

GHS Hazard Statements :

Quantitative Safety Data

The following tables summarize the key quantitative toxicological and physicochemical safety data for pyromellitic acid.

Table 1: Toxicological Data

| Test Type | Species | Route | Value | Exposure Time | Reference |

| LD50 | Mouse | Intraperitoneal | 300 mg/kg | N/A | [5][10] |

| LC50 | Fish (Danio rerio) | Aquatic | > 1000 mg/L | 96 h | [1][11] |

| LC50 | Daphnia sp. | Aquatic | 35.8 mg/L | 48 h | [1][11] |

| EC50 | Algae | Aquatic | 8.1 mg/L | 96 h | [1][11] |

| EC50 | Microorganisms (Pseudomonas putida) | Aquatic | ~140 mg/L | 17 h | [1][11] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid, white to off-white | [5] |

| Melting Point | 281 - 285 °C | [5][6][10] |

| Water Solubility | 14 g/L (at an unspecified temperature)1.5 g/100 mL (at 20 °C) | [5][10] |

| Flash Point | 322.1 ± 26.6 °C | [10] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [6][8] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not fully available in the referenced safety data sheets. However, the data points to standard ecotoxicological and acute toxicity testing methodologies.

-

Acute Toxicity (LD50) : The lethal dose 50 (LD50) was determined in mice via the intraperitoneal route to be 300 mg/kg.[5][10] This type of study typically involves administering varying doses of the substance to a group of animals to determine the dose at which 50% of the test population succumbs.

-

Aquatic Toxicity (LC50/EC50) : The lethal concentration 50 (LC50) and effective concentration 50 (EC50) values were established for various aquatic organisms, including fish, daphnia, algae, and bacteria.[1][11] These tests are standard methods to assess the environmental impact of a chemical, exposing organisms in a controlled environment to different concentrations of the substance over a defined period.

Handling, Storage, and Emergency Procedures

5.1 Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation : Handle in a well-ventilated area, using a laboratory fume hood or mechanical exhaust to minimize exposure.[1][5]

-

Personal Protective Equipment :

-

Eye Protection : Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][5][11]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin contact.[1][8][9]

-

Respiratory Protection : If dust formation is likely or exposure limits are exceeded, use a full-face respirator.[1][11]

-

-

Hygiene : Wash hands thoroughly after handling.[1][9] Avoid creating dust.[1][5][11]

5.2 Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][9][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][8]

5.3 First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][8]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][8]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[1]

5.4 Firefighting and Spill Response

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8][11]

-

Accidental Release : For spills, avoid dust formation.[1][5] Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it into a suitable, closed container for disposal.[1][5][11] Use spark-proof tools.[1][11] Prevent the chemical from entering drains.[1][5]

Visualized Workflow: Emergency Spill Response

The following diagram illustrates a logical workflow for responding to an accidental spill of pyromellitic acid in a laboratory setting.

Caption: Workflow for pyromellitic acid spill response.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. CAS 89-05-4: Pyromellitic acid | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Pyromellitic Acid | C10H6O8 | CID 6961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 89-05-4 CAS MSDS (Pyromellitic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Pyromellitic acid | CAS#:89-05-4 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to Pyromellitic Acid: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyromellitic acid, a key organic compound in the synthesis of high-performance polymers and other advanced materials. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and purification, and its primary applications.

Chemical Structure and Identification

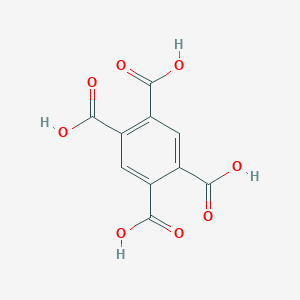

Pyromellitic acid, systematically named benzene-1,2,4,5-tetracarboxylic acid, is an aromatic carboxylic acid.[1][2] Its structure consists of a central benzene (B151609) ring to which four carboxylic acid functional groups are attached at the 1, 2, 4, and 5 positions.[2][3] This tetra-functional nature is the basis for its utility as a monomer in polymerization reactions.

The crystal structure of pyromellitic acid dihydrate has been determined to be triclinic.[4][5] The molecule features significant hydrogen bonding, forming a three-dimensional network.[4][5]

Caption: Chemical structure of pyromellitic acid.

Physicochemical Properties

Pyromellitic acid is a white to very slightly yellow crystalline powder.[3][6][7] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[3][6] If exposed to the atmosphere, it slowly absorbs moisture.[3][6][7]

Table 1: Identification and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | benzene-1,2,4,5-tetracarboxylic acid | [2][8] |

| CAS Number | 89-05-4 | [6][8] |

| Molecular Formula | C₁₀H₆O₈ | [2][6][8] |

| Molecular Weight | 254.15 g/mol | [2][6][8] |

| Appearance | White to yellowish crystalline powder | [3][6][7] |

| Melting Point | 281-284.5 °C (anhydrous) | [6][7][9] |

| 276 °C | [2] | |

| 242 °C (dihydrate) | [10][11] | |

| Boiling Point | 317.36 °C (rough estimate) | [6][7] |

| Density | 1.79 g/cm³ | [10][11] |

| Flash Point | 325 °C | [6][7] |

Table 2: Solubility and Acidity

| Property | Value | Conditions | Reference(s) |

| Water Solubility | 1.5 g/100 mL | 20 °C | [6][7] |

| 14 g/L | 16 °C | [2] | |

| Solubility | Soluble in alcohol; slightly soluble in ether. | - | [1][6][10] |

| pKa₁ | 1.92 | 25 °C | [3][6][7] |

| pKa₂ | 2.87 | 25 °C | [3][6][7] |

| pKa₃ | 4.49 | 25 °C | [3][6][7] |

| pKa₄ | 5.63 | 25 °C | [3][6][7] |

Experimental Protocols

Synthesis of Pyromellitic Acid

Method 1: Oxidation of Durene (Industrial Process) The primary industrial route for producing pyromellitic acid is the liquid-phase oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene).[12]

-

Reactants: Durene, Acetic Acid (solvent), Co-Mn-Br catalyst system, Oxygen.

-

Protocol:

-

Charge a high-pressure reactor with durene and acetic acid.

-

Add the Co-Mn-Br catalyst system.

-

Pressurize the reactor to 2.0–3.0 MPa and heat to 180–220 °C.[12]

-

Supply oxygen at a molar ratio of 8:1 to 12:1 relative to durene.[12]

-

Maintain the reaction for 3–6 hours with agitation.[12]

-

After the reaction, cool the mixture to precipitate the crude pyromellitic acid.

-

Isolate the crude product by filtration. The product requires further purification.[12]

-

Method 2: Oxidation of Charcoal (Laboratory Scale) This protocol is adapted from Organic Syntheses.

-

Reactants: Finely powdered pine or spruce charcoal, 82-88% Sulfuric Acid, Mercury (catalyst), Acid Potassium Sulfate.

-

Protocol:

-

In a 5-L round-bottomed flask equipped with a thermometer, place 100 g of finely powdered charcoal, 650 mL of 82–88% sulfuric acid, and a small drop of mercury.[6]

-

Heat the mixture with a small flame, raising the temperature to 250 °C over a period of four hours.

-

Increase the temperature to 290 °C over the next 30 minutes, at which point the mixture will froth and expand significantly.[6]

-

Continue to raise the temperature to 315 °C over the next two hours until bubbling and spurting indicate the end of the reaction and white needles of pyromellitic dianhydride begin to form in the neck of the flask.[6]

-

Transfer the hot, thick mixture to a tubulated retort and add 30 g of acid potassium sulfate.

-

Heat the retort with a free flame. Once crystals of pyromellitic anhydride (B1165640) appear in the distillate, switch to a receiver containing 50 mL of water.[6]

-

Continue distillation until no more product passes over. The anhydride hydrolyzes to pyromellitic acid in the receiver.

-

Rinse the retort with 100 mL of water, filter the rinsings, and combine with the distillate.

-

Evaporate the combined aqueous solution to approximately 50 mL and cool to crystallize the pyromellitic acid.[6]

-

Collect the product by suction filtration and recrystallize from boiling water.

-

Purification by Recrystallization

Crude pyromellitic acid can be purified to remove catalysts and byproducts.

-

Solvents: Deionized water or Dimethylformamide (DMF).

-

Protocol (using water):

-

Dissolve the crude pyromellitic acid crystals in water (approximately 1 to 10 parts by weight of water to one part acid) by heating to 50-150 °C.[9]

-

Once fully dissolved, cool the solution slowly to 20-60 °C to allow for the formation of purified crystals.[9]

-

Separate the purified crystals from the mother liquor via solid-liquid separation (e.g., filtration).

-

Wash the crystals with a small amount of cold water to remove any remaining mother liquor.[9]

-

Dry the purified crystals in an oven at 150-170 °C for several hours to remove residual solvent.[7]

-

Caption: General workflow for synthesis and purification.

Analytical Methods

Capillary Electrophoresis (CE) A method for determining pyromellitic acid in aqueous samples at ppb levels has been developed.[7]

-

Instrumentation: Capillary Zone Electrophoresis system with a UV-Vis detector.

-

Capillary: Coated fused-silica capillary column.

-

Buffer: Carbonate running buffer.

-

Protocol Outline:

-

Prepare aqueous standards of pyromellitic acid.

-

Prepare the sample, filtering if necessary.

-

Condition the capillary with the running buffer.

-

Inject the sample or standard into the capillary.

-

Apply the separation voltage and detect the analyte using the UV-Vis detector at an appropriate wavelength.

-

Quantify the concentration based on the peak area relative to the calibration curve.

-

Key Reactions and Applications

The most significant application of pyromellitic acid is as a precursor to pyromellitic dianhydride (PMDA), which is a key monomer in the synthesis of high-performance polyimides.[3] Polyimides, such as Kapton, are known for their exceptional thermal stability and mechanical properties.[3]

The synthesis of polyimides is typically a two-step process.[8][13] First, pyromellitic dianhydride reacts with a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized via thermal or chemical means to form the final, insoluble polyimide.[2][13]

Caption: Two-step synthesis of polyimide from PMDA.

Other applications of pyromellitic acid include:

-

Curing and Cross-linking Agent: It is used as a curing agent for epoxy resins and a cross-linking agent for alkyd resins.[1][6]

-

Metal-Organic Frameworks (MOFs): Its structure allows it to act as an organic linker in the formation of MOFs.[1]

-

Chromatography: It can be used as an eluent in anion chromatography.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Pyromellitic acid(89-05-4) 13C NMR spectrum [chemicalbook.com]

- 4. Pyromellitic acid(89-05-4) 1H NMR [m.chemicalbook.com]

- 5. Sustainable production of pyromellitic acid with pinacol and diethyl maleate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. dakenchem.com [dakenchem.com]

- 9. EP1439161A2 - Production method of pyromellitic acid and pyromellitic anhydride - Google Patents [patents.google.com]

- 10. SYNTHESIS OF POLYIMIDES, FABRICATION OF POLYMERIC MEMBRANES [ebrary.net]

- 11. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyromellitic Acid Process I: Liquid-Phase Oxidation - News [zbaqchem.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

Pyromellitic Acid: A Deep Dive into its Solubility in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of pyromellitic acid (PMA) is crucial for its application in various chemical processes, including the synthesis of high-performance polymers, cross-linking agents, and as a component in pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility of pyromellitic acid in a range of organic solvents, complete with quantitative data, detailed experimental protocols, and a conceptual visualization of the factors influencing its solubility.

Pyromellitic acid, also known as benzene-1,2,4,5-tetracarboxylic acid, is a white crystalline solid that exhibits varied solubility depending on the nature of the solvent. Its molecular structure, featuring a benzene (B151609) ring with four carboxylic acid groups, allows for strong hydrogen bonding, which significantly influences its dissolution behavior.

Quantitative Solubility Data

The solubility of pyromellitic acid is markedly higher in polar organic solvents compared to nonpolar ones. The following table summarizes the available quantitative solubility data for pyromellitic acid in various organic solvents at different temperatures. It is important to note that comprehensive, publicly available data is limited, and the following compilation represents the most accessible information.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Water | 20 | 1.5[1][2][3] |

| Water | 100 | 30[1] |

| Ethanol (B145695) | - | Soluble[2][3] |

| Acetone | - | Soluble[4] |

| Dimethylformamide (DMF) | Hot | Soluble (e.g., for purification)[3] |

| Dimethyl Sulfoxide (B87167) (DMSO) | - | Improved solubility[5] |

Note: "Soluble" indicates that while quantitative data is not specified in the cited sources, the substance is reported to be soluble in the respective solvent. The term "Improved solubility" suggests a higher solubility compared to other solvents like water.

Factors Influencing Solubility

The solubility of pyromellitic acid is primarily governed by the principle of "like dissolves like." The four carboxylic acid groups make the molecule highly polar and capable of acting as both a hydrogen bond donor and acceptor. Consequently, it dissolves more readily in polar solvents that can engage in hydrogen bonding.

Polar Protic Solvents: Solvents like ethanol can form strong hydrogen bonds with the carboxylic acid groups of pyromellitic acid, leading to good solubility.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for pyromellitic acid. Their high polarity and ability to accept hydrogen bonds facilitate the dissolution of the highly polar PMA molecule.

Temperature: As with most solid solutes, the solubility of pyromellitic acid in organic solvents generally increases with temperature. This is evident from the significant increase in its solubility in water at higher temperatures and the use of hot DMF for recrystallization, a process that relies on high solubility at elevated temperatures and lower solubility upon cooling.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. While specific detailed protocols for pyromellitic acid are not extensively published in readily available literature, standard methods such as the gravimetric method are commonly employed.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute (pyromellitic acid) in a specific solvent at a controlled temperature and then determining the concentration of the dissolved solute by weighing the residue after evaporating the solvent.

Apparatus:

-

Constant temperature bath (e.g., water bath or oil bath)

-

Isothermal shaker

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: An excess amount of pyromellitic acid is added to a known volume or mass of the organic solvent in a glass vial.

-

Equilibration: The vial is securely capped and placed in an isothermal shaker set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Withdrawal and Filtration: After equilibration, the vial is allowed to stand undisturbed in the constant temperature bath to allow any undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filtered through a syringe filter to remove any suspended particles.

-

Gravimetric Analysis: A known mass of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated at an appropriate temperature (below the decomposition temperature of pyromellitic acid). The container with the solid residue is then placed in a drying oven until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved pyromellitic acid per unit mass or volume of the solvent.

Instrumental Methods

Modern analytical techniques can also be employed for solubility determination, offering higher precision and speed.

-

UV-Vis Spectroscopy: If pyromellitic acid exhibits a characteristic UV-Vis absorption spectrum in a particular solvent, a calibration curve can be constructed by measuring the absorbance of solutions with known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the concentration of pyromellitic acid in a saturated solution. A calibration curve is first established using standard solutions of known concentrations. The saturated solution is then appropriately diluted and injected into the HPLC system to determine its concentration.

Logical Workflow for Solubility Determination

The process of determining and understanding the solubility of pyromellitic acid can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps and considerations.

References

- 1. 1,2,4,5-Benzenetetracarboxylic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Cas 89-05-4,1,2,4,5-Benzenetetracarboxylic acid | lookchem [lookchem.com]

- 3. Pyromellitic acid | 89-05-4 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility Of Pyromellitic Acid - News [zbaqchem.com]

A Technical Guide to the Thermal Properties of Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid). It includes a detailed summary of reported values, standardized experimental protocols for their determination, and a logical workflow for the thermal analysis of such compounds. This document is intended to serve as a valuable resource for professionals in research, development, and quality control.

Core Thermal Properties of Pyromellitic Acid

Pyromellitic acid is a stable, white to yellowish crystalline powder. Its thermal properties, particularly its melting point, are crucial indicators of purity and are significantly influenced by its hydration state. The boiling point is less commonly reported, with most sources providing an estimate, suggesting that the compound may be prone to decomposition at elevated temperatures before boiling.

Data Presentation: Melting and Boiling Points

The following table summarizes the experimentally determined and estimated thermal properties of pyromellitic acid from various sources.

| Property | Form | Value (°C) | Citations |

| Melting Point | Anhydrous | 276 | [1][2] |

| Anhydrous | 281 - 284.5 | ||

| Anhydrous | 286 | ||

| Dihydrate | 242 | [2] | |

| Boiling Point | - | ~317.36 (estimate) | |

| - | 585.8 ± 50.0 | [3] |

Note: The significant variation in reported melting points can be attributed to the presence of water of crystallization and different analytical methods. The boiling point is generally an estimate as pyromellitic acid may decompose at higher temperatures.

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections detail standardized methodologies derived from internationally recognized protocols such as those from ASTM, OECD, and the United States Pharmacopeia (USP).

Determination of Melting Point (Capillary Method)

This method is based on the procedures outlined in OECD Guideline 102 and ASTM E324.[1][4][5][6] It is suitable for crystalline solids like pyromellitic acid.

Principle: The melting point is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This is observed visually by heating a small, powdered sample in a capillary tube.

Apparatus:

-

A melting point apparatus with a heated metal block or liquid bath.

-

A calibrated thermometer or temperature sensor with an accuracy of ±0.5°C.

-

Glass capillary tubes (0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[7]

-

Sample preparation tools (spatula, mortar, and pestle).

Procedure:

-

Sample Preparation: The pyromellitic acid sample must be thoroughly dried to remove any residual solvent or moisture, as this can depress the melting point. The dried sample is then finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the bottom, forming a column of 2.5-3.5 mm in height.[7]

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated at a rapid rate to a temperature approximately 10°C below the expected melting point of pyromellitic acid.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The initial melting point is recorded as the temperature at which the first drop of liquid is observed.

-

The final melting point (or clear point) is the temperature at which the last solid particle melts.

-

The melting range is the span between the initial and final melting points. For a pure substance, this range is typically narrow (0.5-1.0°C).

-

Determination of Boiling Point

Given that pyromellitic acid has a high melting point and may decompose, the determination of its boiling point requires careful consideration of the method. The OECD Guideline 103 describes several suitable methods.[3][8][9]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methods:

-

Ebulliometer Method: This method involves measuring the boiling temperature of the substance in an ebulliometer, which is an apparatus designed for precise boiling point determination. The temperature of the boiling liquid and its vapor are measured, and the boiling point is recorded when these temperatures are in equilibrium.

-

Dynamic Method: A sample is heated in a vessel, and the pressure is varied. The boiling points at different pressures are recorded, allowing for the determination of the vapor pressure curve and the normal boiling point by interpolation to standard atmospheric pressure (101.325 kPa).

-

Distillation Method: This method determines the boiling range of a substance by distillation. It is particularly useful for substances that are not entirely pure. The temperatures at which the first and last drops of distillate are collected define the boiling range.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can also be used to determine the boiling point. The sample is heated in a controlled atmosphere, and the onset temperature of the endothermic event corresponding to boiling is measured.

Procedure (General):

-

A suitable amount of pyromellitic acid is placed in the appropriate apparatus (e.g., ebulliometer, distillation flask).

-

The sample is heated, and the temperature and pressure are monitored.

-

For methods other than the dynamic method, the observed boiling point must be corrected to standard atmospheric pressure.

Visualization of Thermal Analysis Workflow

The following diagram illustrates a logical workflow for the thermal characterization of a solid organic compound such as pyromellitic acid.

Caption: Logical workflow for determining the melting and boiling points of pyromellitic acid.

References

Spectroscopic Profile of Pyromellitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of pyromellitic acid, a key organic compound used in the synthesis of polymers, cross-linking agents, and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For pyromellitic acid, both ¹H and ¹³C NMR are crucial for confirming its aromatic and carboxylic acid functionalities.

¹H NMR Spectral Data

The ¹H NMR spectrum of pyromellitic acid is characterized by a single peak corresponding to the two equivalent aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 2H | Aromatic C-H |

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of pyromellitic acid shows two distinct signals, one for the aromatic carbons and another for the carboxyl carbons.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic C-H |

| ~170 | Carboxylic C=O |

Note: The exact chemical shift can vary slightly depending on the solvent used.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining high-quality NMR spectra of pyromellitic acid is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of pyromellitic acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). The choice of solvent is critical to ensure sufficient solubility and minimize solvent interference in the spectral regions of interest.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.[2]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).[3]

-

A longer relaxation delay may be necessary for quaternary carbons.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of pyromellitic acid is dominated by the characteristic absorptions of the carboxylic acid groups and the aromatic ring.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).[5]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like pyromellitic acid is the KBr pellet technique.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of pyromellitic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[6]

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum should show peaks corresponding to the vibrational modes of pyromellitic acid.

-

Label the significant peaks with their corresponding wavenumbers.

-

Caption: Workflow for IR Spectroscopic Analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light.

Raman Spectral Data

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1620 | Strong | Aromatic ring stretch |

| ~1380 | Medium | C-H bend |

| ~850 | Medium | Ring breathing mode |

Note: Raman data for pyromellitic acid is less commonly reported in standard databases. The provided data is based on typical values for similar aromatic carboxylic acids.

Experimental Protocol for Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of solid pyromellitic acid onto a microscope slide or into a capillary tube. No special sample preparation is usually required for a solid sample.

-

-

Instrument Setup:

-

Place the sample on the spectrometer stage.

-

Focus the laser onto the sample using the microscope objective. The laser power should be adjusted to avoid sample degradation.[7]

-

-

Data Acquisition:

-

Data Processing:

-

Perform a baseline correction to remove any fluorescence background.

-

Normalize the spectrum if necessary.

-

Identify and label the characteristic Raman bands.

-

Caption: Workflow for Raman Spectroscopic Analysis.

References

A Technical Guide to the ¹H NMR Chemical Shifts of Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of pyromellitic acid, with a focus on its chemical shifts. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction to Pyromellitic Acid

Pyromellitic acid, systematically known as 1,2,4,5-benzenetetracarboxylic acid, is a key industrial chemical used in the synthesis of polymers, plasticizers, and other organic compounds. Its rigid structure and multiple carboxylic acid functionalities make it a valuable building block in materials science and medicinal chemistry. Understanding its spectral properties, particularly its ¹H NMR spectrum, is crucial for its characterization and for monitoring reactions in which it participates.

¹H NMR Spectral Data of Pyromellitic Acid

The ¹H NMR spectrum of pyromellitic acid is characterized by signals corresponding to its aromatic protons and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxyl groups and the solvent used for analysis.

Chemical Shift Data in DMSO-d₆

The most commonly reported solvent for the ¹H NMR analysis of pyromellitic acid is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The data acquired in this solvent is summarized in the table below.

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (H-3, H-6) | ~8.13 | Singlet | 2H |

| Carboxylic Acid (-COOH) | ~13.5 (broad) | Singlet | 4H |

Note: The chemical shift of the carboxylic acid protons can be broad and its position may vary depending on the concentration and temperature of the sample due to hydrogen bonding effects.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of pyromellitic acid.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of pyromellitic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added, which is set to 0.00 ppm. However, for spectra recorded in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm is often used as a secondary internal reference.[1]

2. NMR Spectrometer Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

-

Nucleus: ¹H

-

Temperature: The spectrum is typically acquired at room temperature (e.g., 20-25 °C).

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm or the residual DMSO-d₆ peak at ~2.50 ppm).[1]

-

Integration of the signals is performed to determine the relative number of protons.

Logical Relationship of ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of pyromellitic acid.

Caption: Logical workflow for the ¹H NMR analysis of pyromellitic acid.

Structural Assignment Workflow

The following diagram outlines the process of assigning the observed ¹H NMR signals to the specific protons in the pyromellitic acid molecule.

Caption: Workflow for assigning ¹H NMR signals of pyromellitic acid.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid). It details the characteristic vibrational modes and their corresponding peak assignments in the infrared spectrum, offers a detailed experimental protocol for obtaining high-quality spectra, and visually represents the correlation between molecular structure and spectral features.

Data Presentation: FTIR Peak Assignments for Pyromellitic Acid

The FTIR spectrum of pyromellitic acid is characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moieties and the aromatic benzene (B151609) ring. The extensive hydrogen bonding between the carboxylic acid groups significantly influences the position and shape of the O-H and C=O stretching bands. The following table summarizes the key FTIR peak assignments for pyromellitic acid.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretching vibration (due to hydrogen-bonded dimers)[1][2] | Carboxylic Acid (-COOH) |

| ~3080 | Weak - Medium | C-H stretching vibration | Aromatic Ring |

| 1760 - 1690 | Strong, Sharp | C=O stretching vibration[1][2] | Carboxylic Acid (-COOH) |

| 1600 - 1585 | Medium | C=C stretching vibrations in the aromatic ring | Aromatic Ring |

| 1500 - 1400 | Medium | C=C stretching vibrations in the aromatic ring | Aromatic Ring |

| 1440 - 1395 | Medium | O-H in-plane bending | Carboxylic Acid (-COOH) |

| 1378 | Medium | C-H stretching vibration[3] | Aromatic Ring |

| 1320 - 1210 | Strong | C-O stretching vibration[1] | Carboxylic Acid (-COOH) |

| 1153 - 822 | Weak - Medium | O-C=O symmetric and asymmetric stretching vibrations[3] | Carboxylic Acid (-COOH) |

| 950 - 910 | Broad, Medium | O-H out-of-plane bending | Carboxylic Acid (-COOH) |

| 822 - 660 | Medium | C-H out-of-plane bending and ring deformation vibrations[3] | Aromatic Ring |

Experimental Protocol: Obtaining the FTIR Spectrum of Pyromellitic Acid

This section outlines a detailed methodology for acquiring the FTIR spectrum of solid pyromellitic acid using the potassium bromide (KBr) pellet technique.

1. Materials and Equipment:

-

Pyromellitic acid (high purity)

-

Potassium bromide (FTIR grade), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Infrared lamp (optional)

-

Spatula

-

Analytical balance

2. Sample Preparation (KBr Pellet Method):

-

Drying: Gently heat the pyromellitic acid powder and the KBr powder under an infrared lamp or in a drying oven at 105-110°C for 2-4 hours to remove any adsorbed water. Moisture can interfere with the FTIR spectrum, particularly in the O-H stretching region.

-

Weighing: Accurately weigh approximately 1-2 mg of the dried pyromellitic acid and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding and Mixing: Transfer the weighed pyromellitic acid and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. The grinding action reduces particle size and ensures uniform distribution of the sample within the KBr matrix.

-

Pellet Formation:

-

Assemble the pellet-forming die.

-

Carefully transfer a portion of the ground mixture into the die.

-

Spread the powder evenly to ensure a uniform pellet thickness.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 7-10 tons) for 2-5 minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

3. Data Acquisition:

-

Spectrometer Purge: Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide interference.

-

Background Spectrum: Place the empty pellet holder in the sample beam path and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

-

Sample Spectrum: Carefully mount the KBr pellet containing the pyromellitic acid sample into the pellet holder and place it in the sample beam path.

-

Scan Parameters: Set the desired scan parameters. Typical parameters for a solid sample are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

-

-

Data Collection: Acquire the sample spectrum. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

4. Data Processing:

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualization

The following diagram illustrates the relationship between the functional groups of pyromellitic acid and their characteristic absorption regions in the FTIR spectrum.

Caption: Correlation of pyromellitic acid functional groups with FTIR absorption regions.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pyromellitic acid, a fundamental building block in the synthesis of high-performance polymers and metal-organic frameworks. Understanding its solid-state architecture is crucial for controlling polymorphism, designing novel co-crystals, and predicting material properties. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of pyromellitic acid, particularly in its dihydrate form, has been elucidated by X-ray diffraction. The compound crystallizes in the triclinic space group P-1. A comprehensive summary of the crystallographic data is presented below for easy reference and comparison.

| Parameter | Pyromellitic Acid Dihydrate [1][2] |

| Formula | C₁₀H₆O₈ · 2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.05 |

| b (Å) | 6.45 |

| c (Å) | 5.45 |

| α (°) | 74.5 |

| β (°) | 112.2 |

| γ (°) | 77.3 |

| Volume (ų) | 315.3 |

| Z | 1 |

| Calculated Density (g/cm³) | 1.64 |

| Observed Density (g/cm³) | 1.63 |

| R-index | 7.4% |

Table 1: Unit Cell Parameters and Crystallographic Data for Pyromellitic Acid Dihydrate.

| Bond/Angle | Average Value (Å or °) [1][2] |

| C(ring)–C(ring) (Å) | 1.386 |

| C(ring)–C(carboxyl) (Å) | 1.496 |

| C–O(H) (Å) | 1.302 |

| C=O (Å) | 1.211 |

| O–H···O Hydrogen Bond (Å) | 2.732 |

| Carboxyl Group 1 Twist Angle (°) | 17.9 |

| Carboxyl Group 2 Twist Angle (°) | 74.5 |

Table 2: Selected Average Bond Lengths, Bond Angles, and Torsional Angles for Pyromellitic Acid Dihydrate.

Molecular and Crystal Packing

The pyromellitic acid molecule in the dihydrate form is not planar. The four carboxyl groups are twisted out of the plane of the benzene (B151609) ring to varying degrees, a consequence of steric hindrance.[1][2] One pair of adjacent carboxyl groups is twisted by approximately 17.9° and the other by a more significant 74.5°.[1]

The crystal structure is characterized by an extensive three-dimensional hydrogen-bonding network.[1][2] Each pyromellitic acid molecule is linked to two others via hydrogen bonds, forming infinite chains. These chains are then held together by water molecules, which also participate in the hydrogen bonding, creating a stable, layered structure.[1][2] This intricate network of non-covalent interactions is a key determinant of the material's physical properties.

Experimental Protocols

The determination of the crystal structure of pyromellitic acid dihydrate involves a series of well-defined experimental steps.

Crystal Growth

Single crystals of pyromellitic acid dihydrate suitable for X-ray diffraction can be grown from an aqueous solution.

-

Procedure: A saturated solution of pyromellitic acid is prepared in distilled water at an elevated temperature. The solution is then allowed to cool slowly to room temperature. Over time, well-formed, colorless crystals will precipitate. An alternative method involves the slow evaporation of the solvent at a constant temperature.

X-ray Data Collection

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., CuKα radiation, λ = 1.5418 Å) is used.

-

Data Collection Strategy: The crystal is mounted on a goniometer head. The unit cell parameters are determined from a preliminary set of diffraction spots. A full sphere of diffraction data is then collected using a combination of ω and φ scans. The intensity data are collected at a controlled temperature, often 298 K. Weissenberg photographs can also be utilized for data collection.[2]

Structure Solution and Refinement

-

Structure Solution: The collected intensity data are first corrected for Lorentz and polarization effects. The crystal structure can be solved using direct methods or by analyzing the three-dimensional Patterson function.[1] These methods provide an initial model of the atomic positions.

-

Structure Refinement: The initial structural model is then refined using a full-matrix least-squares method on F².[3] During refinement, the positions of the non-hydrogen atoms are adjusted, and anisotropic thermal parameters are introduced to account for their thermal motion. Hydrogen atoms can often be located from a difference Fourier map.[1] The refinement process is continued until the R-index, a measure of the agreement between the observed and calculated structure factors, converges to a minimum value. Software such as SHELXL is commonly used for structure refinement.[3]

Visualization of Experimental Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of pyromellitic acid is depicted in the following diagram.

Caption: Workflow for Pyromellitic Acid Crystal Structure Analysis.

References

In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of pyromellitic acid, a molecule of significant interest in materials science, crystallography, and drug development due to its versatile hydrogen bonding capabilities and its role as a building block in metal-organic frameworks (MOFs) and co-crystals. This document details the crystallographic parameters of pyromellitic acid in its anhydrous and dihydrate forms, outlines the experimental protocols for their characterization, and visualizes the intricate molecular arrangements that govern their solid-state properties.

Crystallographic Data Summary

The structural elucidation of pyromellitic acid through single-crystal X-ray diffraction reveals distinct crystalline forms, primarily the anhydrous and dihydrate states. The crystallographic data for these forms are summarized below for comparative analysis.

| Parameter | Pyromellitic Acid (Anhydrous) | Pyromellitic Acid Dihydrate |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.824(2) | 10.05 |

| b (Å) | 7.378(2) | 6.46 |

| c (Å) | 10.741(3) | 5.44 |

| α (°) | 96.68(3) | 74.5 |

| β (°) | 104.42(3) | 112.2 |

| γ (°) | 99.47(3) | 77.3 |

| Volume (ų) | 505.5(3) | - |

| Z | 2 | 1 |

| Calculated Density (g/cm³) | 1.667 | 1.64 |

Experimental Protocols

The successful determination of the crystal structure of pyromellitic acid and its hydrate (B1144303) relies on meticulous experimental procedures, from crystal growth to data refinement.

Single Crystal Growth

Anhydrous Pyromellitic Acid: Single crystals of anhydrous pyromellitic acid can be grown by slow evaporation from a solution in a suitable organic solvent. A common method involves dissolving pyromellitic acid in hot dimethylformamide (DMF), followed by decolorization and filtration. The solution is then allowed to cool slowly, and the solvent is gradually removed by heating in an oven at 150-170°C for several hours.

Pyromellitic Acid Dihydrate: Crystals of pyromellitic acid dihydrate are typically obtained by crystallization from an aqueous solution. Saturated solutions of pyromellitic acid in water are prepared and allowed to evaporate slowly at room temperature. This process yields triclinic plates of the dihydrate form.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal of either the anhydrous or dihydrate form is selected and mounted on a goniometer head. Data collection is typically performed at a controlled temperature (e.g., 298 K or lower for enhanced data quality) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. During refinement, atomic positions, and anisotropic displacement parameters for non-hydrogen atoms are adjusted. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Structural Analysis and Visualization

The distinct crystal structures of anhydrous and dihydrate pyromellitic acid arise from different hydrogen bonding networks and molecular packing. These arrangements are visualized below using Graphviz.

Crystal Packing of Anhydrous Pyromellitic Acid

In the anhydrous form, pyromellitic acid molecules form a dense, three-dimensional network through extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Hydrogen Bonding Network in Pyromellitic Acid Dihydrate

The dihydrate crystal structure is characterized by the incorporation of water molecules into the hydrogen-bonding network. Each pyromellitic acid molecule is linked to two other acid molecules via hydrogen bonds, forming chains. These chains are then interconnected by water molecules, which act as hydrogen bond donors and acceptors, creating a three-dimensional framework.

Experimental Workflow for Single-Crystal X-ray Diffraction

The logical flow from sample preparation to final structural analysis is a critical aspect of crystallographic studies.

pyromellitic acid thermal decomposition pathway

An In-depth Technical Guide on the Thermal Decomposition Pathway of Pyromellitic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromellitic acid, chemically known as 1,2,4,5-benzenetetracarboxylic acid, is a significant organic compound utilized in the synthesis of polymers with high thermal stability, such as polyimides. Understanding its thermal decomposition pathway is crucial for defining the processing limits of these materials and for predicting their long-term stability under thermal stress. This technical guide provides a comprehensive overview of the thermal decomposition of pyromellitic acid, detailing the decomposition pathway, intermediates, and final products. The information presented herein is synthesized from established principles of thermal analysis and the study of analogous aromatic carboxylic acids, providing a robust framework for researchers in the field.

Core Concepts of Thermal Decomposition

Thermal decomposition, or thermolysis, is the breakdown of a chemical compound by heat. For organic molecules like pyromellitic acid, this process typically involves the cleavage of chemical bonds, leading to the formation of smaller, more volatile molecules. The primary decomposition pathway for many carboxylic acids is decarboxylation, the removal of a carboxyl group and the release of carbon dioxide (CO₂).

Predicted Thermal Decomposition Pathway of Pyromellitic Acid

Based on the thermal behavior of analogous aromatic polycarboxylic acids, the thermal decomposition of pyromellitic acid is predicted to proceed through a multi-step process. The primary mechanism is sequential decarboxylation, where the four carboxylic acid groups are removed as carbon dioxide.

The decomposition is expected to initiate with the dehydration of two adjacent carboxyl groups to form pyromellitic dianhydride. This is a common thermal reaction for 1,2-dicarboxylic acids. Subsequently, the anhydride (B1165640) undergoes decarboxylation.

The proposed pathway is as follows:

-

Dehydration: Upon initial heating, two pairs of adjacent carboxylic acid groups in pyromellitic acid are expected to lose water molecules to form pyromellitic dianhydride. This is an intramolecular condensation reaction.

-

Decarboxylation: Further heating leads to the decarboxylation of the pyromellitic dianhydride. This process likely occurs in steps, with the loss of carbon dioxide molecules leading to the formation of various aromatic hydrocarbon intermediates. The complete decarboxylation would ultimately lead to the formation of benzene.

Due to the high thermal stability of the aromatic ring, the final solid residue at very high temperatures would likely be a carbonaceous char.

Visualization of the Predicted Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of pyromellitic acid.

Caption: Predicted thermal decomposition pathway of pyromellitic acid.

Experimental Protocols for Studying Thermal Decomposition

To experimentally validate the proposed decomposition pathway and obtain quantitative data, the following state-of-the-art analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and to quantify the mass of volatile products evolved.

Methodology:

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of pyromellitic acid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to enable kinetic analysis.

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile compounds produced during thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale sample of pyromellitic acid is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere (typically helium). This rapid heating, known as flash pyrolysis, minimizes secondary reactions. A series of experiments at different pyrolysis temperatures can be performed to track the evolution of different products.

-

Gas Chromatography (GC): The volatile pyrolysis products are swept by a carrier gas into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

Kinetic Analysis of TGA Data

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor, and reaction model) of the decomposition process.

Methodology:

-

Data: TGA data from experiments conducted at multiple heating rates are required.

-

Isoconversional Methods: Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method, are recommended. These methods analyze the relationship between the temperature at a specific conversion level and the heating rate to determine the activation energy as a function of the extent of conversion.

-

Software: Specialized kinetic analysis software is typically used to perform these calculations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental investigation of pyromellitic acid's thermal decomposition.

Caption: Experimental workflow for investigating thermal decomposition.

Expected Quantitative Data

Table of TGA Data

| Heating Rate (°C/min) | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) (DTG) | Mass Loss Step 1 (%) | Mass Loss Step 2 (%) | Final Residue at 800°C (%) |

| 5 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 15 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| 20 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table of Identified Decomposition Products from Py-GC-MS

| Pyrolysis Temp. (°C) | Retention Time (min) | Identified Compound | Proposed Origin |

| TBD | TBD | Water (H₂O) | Dehydration |

| TBD | TBD | Carbon Dioxide (CO₂) | Decarboxylation |

| TBD | TBD | Pyromellitic Dianhydride | Dehydration product |

| TBD | TBD | Benzoic Acid | Intermediate |

| TBD | TBD | Benzene | Final organic product |

| TBD | TBD | Other identified fragments | Assigned origin |

Table of Kinetic Parameters

| Decomposition Step | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Model |

| Step 1 (Dehydration) | FWO/KAS | Data to be determined | Data to be determined | To be determined |

| Step 2 (Decarboxylation) | FWO/KAS | Data to be determined | Data to be determined | To be determined |

Conclusion

The thermal decomposition of pyromellitic acid is a critical aspect of its chemistry, particularly in the context of its application in high-performance polymers. This guide has outlined the predicted decomposition pathway, which primarily involves dehydration to pyromellitic dianhydride followed by sequential decarboxylation. Detailed experimental protocols using TGA and Py-GC-MS have been provided to enable researchers to rigorously investigate this process and obtain the necessary quantitative data. The structured tables and workflow diagrams offer a clear framework for data presentation and experimental design. Further experimental investigation is essential to fully elucidate the intricate details of the thermal decomposition of pyromellitic acid and to populate the data tables presented in this guide. This will, in turn, contribute to the development of more robust and thermally stable materials.

Interpreting the Thermal Decomposition of Pyromellitic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyromellitic acid, systematically known as benzene-1,2,4,5-tetracarboxylic acid, is a pivotal organic compound utilized in the synthesis of high-performance polymers, curing agents, and cross-linking agents for resins. Its thermal stability is a critical parameter influencing the performance and processing of these materials. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the thermal decomposition behavior of such compounds. This guide provides an in-depth interpretation of the thermogravimetric analysis of pyromellitic acid, including detailed experimental protocols and a plausible decomposition pathway.

Data Presentation: Anticipated Thermal Events

While specific, publicly available TGA data for pyromellitic acid is limited, a theoretical decomposition profile can be constructed based on the known chemistry of aromatic carboxylic acids. The primary thermal events expected are dehydration (intramolecular cyclization) to form pyromellitic dianhydride, followed by the subsequent decomposition of the anhydride (B1165640).

| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Description of Thermal Event |

| 1 | ~180 - 250 | ~14.2% | Dehydration: Loss of two water molecules from two pairs of adjacent carboxylic acid groups to form pyromellitic dianhydride. This is an endothermic process. |

| 2 | > 400 | > 85% | Decomposition: Fragmentation of the pyromellitic dianhydride structure, leading to the evolution of carbon monoxide (CO), carbon dioxide (CO2), and other volatile organic compounds, leaving a carbonaceous residue. This is a complex process involving both endothermic and exothermic events. |

Note: The temperature ranges and mass loss percentages are theoretical estimations based on chemical principles and may vary depending on experimental conditions such as heating rate and atmosphere.

Interpretation of Thermogravimetric and Differential Thermal Analysis Curves

A simultaneous TGA-DTA analysis of pyromellitic acid is expected to reveal distinct thermal events. The TGA curve tracks the mass of the sample as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference material, indicating endothermic or exothermic processes.

Stage 1: Dehydration to Pyromellitic Dianhydride

The initial mass loss observed in the TGA curve corresponds to the intramolecular dehydration of pyromellitic acid. Two pairs of adjacent carboxylic acid groups undergo cyclization, eliminating two molecules of water to form the more thermally stable pyromellitic dianhydride. This process is characterized by:

-

TGA: A distinct mass loss step corresponding to approximately 14.2% of the initial mass.

-

DTA: A significant endothermic peak, as energy is required to break the O-H bonds and form the new anhydride linkages.

Stage 2: Decomposition of Pyromellitic Dianhydride

Following the formation of pyromellitic dianhydride, the compound remains relatively stable over a certain temperature range. At higher temperatures, the anhydride structure begins to decompose. This is a more complex process involving the breakdown of the aromatic ring and the anhydride groups. This stage is characterized by:

-

TGA: A significant and often rapid mass loss, indicating the evolution of gaseous decomposition products.

-

DTA: A series of endothermic and exothermic peaks, reflecting the complexity of the bond-breaking and bond-forming reactions occurring during decomposition. The overall process is typically exothermic. When heated to decomposition, pyromellitic acid emits acrid smoke and irritating vapors, with hazardous decomposition products including carbon monoxide and carbon dioxide[1].

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of pyromellitic acid would involve the following:

Instrumentation:

-

A simultaneous thermogravimetric analyzer with differential thermal analysis capabilities (TGA/DTA).

-

High-purity sample crucibles (e.g., alumina (B75360) or platinum).

-

A microbalance with high sensitivity.

-

A furnace capable of reaching at least 800°C with a programmable temperature controller.

-

A gas delivery system for controlling the atmosphere.

Methodology:

-

Sample Preparation: A small amount of high-purity pyromellitic acid (typically 5-10 mg) is accurately weighed and placed into the sample crucible.

-

Instrument Setup:

-

Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, commonly 10°C/min or 20°C/min, is applied from ambient temperature to the final temperature (e.g., 800°C).

-

Reference: An inert material, such as calcined alumina, is placed in the reference crucible.

-

-